An In-depth Technical Guide to the Synthesis and Characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
An In-depth Technical Guide to the Synthesis and Characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a significant Schiff base compound. Synthesized via a classic acid-catalyzed condensation reaction, this document outlines the causal reasoning behind each experimental step, from reagent selection to purification. The guide establishes a self-validating framework for structural confirmation through a multi-technique analytical workflow, including detailed protocols and expected data for Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis. This document is intended to serve as an authoritative resource for researchers and scientists in organic synthesis and drug development, ensuring reproducibility and a deep understanding of the compound's chemical identity.
Introduction
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also commonly known as N-salicylidene-4-fluoroaniline, is a Schiff base, a class of organic compounds characterized by the azomethine or imine (-C=N-) functional group.[1] These compounds are formed from the condensation of a primary amine with an active carbonyl compound.[2] The title compound, derived from salicylaldehyde and 4-fluoroaniline, is of particular interest due to its structural motifs: a phenolic hydroxyl group capable of intramolecular hydrogen bonding, a conjugated π-system, and a fluorine substituent which can modulate electronic properties and biological activity.
Schiff bases are pivotal intermediates in organic synthesis and serve as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[3][4] The insights gained from the precise synthesis and unambiguous characterization of this molecule are foundational for its application in materials science, catalysis, and as a precursor for more complex pharmaceutical agents. This guide provides a detailed, logic-driven approach to its preparation and structural validation.
Synthesis Methodology
Principle of Synthesis: Schiff Base Condensation
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is achieved through a nucleophilic addition-elimination reaction between salicylaldehyde (the carbonyl component) and 4-fluoroaniline (the primary amine). The reaction mechanism proceeds in two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of salicylaldehyde, forming an unstable carbinolamine intermediate.[5]
-
Dehydration: This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine functional group. This step is often the rate-limiting step and is effectively catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (H₂O).[5][6]
Ethanol is an ideal solvent for this reaction as it readily dissolves both reactants while allowing for easy precipitation of the final product upon cooling.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of the target Schiff base.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Salicylaldehyde | 122.12 | 1.22 g | 10.0 |
| 4-Fluoroaniline | 111.12 | 1.11 g | 10.0 |
| Absolute Ethanol | 46.07 | ~60 mL | - |
| Glacial Acetic Acid | 60.05 | 2-3 drops | (Catalytic) |
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.22 g, 10.0 mmol) in 30 mL of absolute ethanol. In a separate beaker, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) in 30 mL of absolute ethanol.
-
Reaction Mixture: While stirring, slowly add the ethanolic solution of 4-fluoroaniline to the salicylaldehyde solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6] A color change to yellow is typically observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spots.
-
Isolation of Product: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product will precipitate as a yellow solid. The flask can be placed in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The crude product can be further purified by recrystallization from hot ethanol to yield bright yellow crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Structural Characterization and Validation
A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's identity, structure, and purity.
Visualizing the Characterization Workflow
Caption: Integrated workflow for the characterization of the title compound.
Physical Properties
The physical properties provide a preliminary assessment of the compound's identity and purity.
Protocol: Melting Point Determination A small amount of the dried, crystalline product is packed into a capillary tube and the melting point is determined using a standard melting point apparatus. A sharp melting range (typically < 2°C) is indicative of high purity.
Table 2: Expected Physical Properties
| Property | Expected Value | Reference |
| Appearance | Yellow solid/crystals | [7] |
| Molecular Formula | C₁₃H₁₀FNO | [8] |
| Molecular Weight | 215.22 g/mol | [7][8] |
| Melting Point | ~84 °C | [8] |
Spectroscopic Analysis
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this synthesis, the key diagnostic markers are the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch.
Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3400 (broad) | O-H stretch | Indicates the phenolic hydroxyl group, broadened due to intramolecular H-bonding with the imine nitrogen.[9] |
| ~3050 | Aromatic C-H stretch | Confirms the presence of the aromatic rings. |
| ~1615-1625 | C=N stretch (Imine) | Key diagnostic peak confirming the formation of the Schiff base.[4][6][10] |
| ~1450-1590 | Aromatic C=C stretch | Further confirms the presence of the aromatic rings. |
| ~1280 | C-O stretch (Phenolic) | Confirms the phenolic C-O bond. |
| ~1220 | C-F stretch | Confirms the presence of the C-F bond on the aniline ring. |
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It is the most powerful technique for elucidating the precise structure in solution.
Protocol: The purified sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube for analysis.
Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet, broad | 1H | Phenolic -OH | Strongly deshielded due to intramolecular hydrogen bonding to the imine nitrogen.[6] |
| ~8.6 | Singlet | 1H | Imine -CH=N- | Deshielded proton of the azomethine group, a key singlet identifier.[3][6] |
| ~6.9 - 7.5 | Multiplet | 8H | Aromatic C-H | Complex signals corresponding to the eight protons on the two aromatic rings. |
Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F | Aromatic carbon directly bonded to fluorine, shows a characteristic large one-bond coupling. |
| ~161 | Imine >C=N | Carbon of the azomethine group.[3] |
| ~160 | C-OH | Phenolic carbon bonded to the hydroxyl group. |
| ~115 - 148 | Aromatic Carbons | Remaining aromatic carbons. |
(Note: 'd' denotes a doublet due to C-F coupling. Predicted shifts are based on literature values for similar structures.)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.
Protocol: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI, or electron ionization - EI) and the resulting spectrum of ionic masses is recorded.
Table 6: Expected Mass Spectrometry Data
| Parameter | Expected Value | Significance |
| Molecular Ion Peak [M]⁺ | m/z ≈ 215 | Corresponds to the molecular weight of the compound (C₁₃H₁₀FNO).[7] |
| High-Resolution MS | m/z ≈ 215.0746 | Provides the exact mass, confirming the elemental formula C₁₃H₁₀FNO.[11] |
Elemental Analysis
Principle: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound, which are then compared to the theoretical values calculated from the molecular formula. This is a definitive method for confirming the empirical formula and assessing purity.[12]
Protocol: A precisely weighed sample is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the elemental composition.
Table 7: Elemental Analysis Data for C₁₃H₁₀FNO
| Element | Theoretical % | Found % |
| Carbon (C) | 72.55 | (To be determined experimentally) |
| Hydrogen (H) | 4.68 | (To be determined experimentally) |
| Nitrogen (N) | 6.51 | (To be determined experimentally) |
An experimental result within ±0.4% of the theoretical value is considered a confirmation of the elemental formula.
Single Crystal X-ray Diffraction
Principle: This technique provides the most unambiguous structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14] It yields exact bond lengths, bond angles, and intermolecular interactions.
Protocol: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.[7] The crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure. While a detailed protocol is beyond the scope of this guide, obtaining a crystal structure is the gold standard for structural validation.[15]
Summary of Characterization Data
This table provides a consolidated checklist of the expected analytical data for a successfully synthesized and purified sample of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Table 8: Consolidated Analytical Data
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | Yellow crystalline solid |
| Melting Point | Range | ~84 °C (sharp)[8] |
| FT-IR (cm⁻¹) | Imine (C=N) Stretch | ~1615-1625 |
| Phenolic (O-H) Stretch | ~3400 (broad) | |
| ¹H NMR (ppm) | Imine (-CH=N-) | ~8.6 (s, 1H) |
| Phenolic (-OH) | ~13.0 (s, 1H, broad) | |
| ¹³C NMR (ppm) | Imine (>C=N) | ~161 |
| Mass Spec (m/z) | Molecular Ion [M]⁺ | ~215[7] |
| Elemental Analysis | % Composition (C, H, N) | Within ±0.4% of theoretical |
Conclusion
The synthesis and characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can be reliably achieved through the methodologies detailed in this guide. The acid-catalyzed condensation provides an efficient route to the target compound, while the comprehensive analytical workflow, combining physical, spectroscopic, and compositional data, creates a robust system for its validation. Adherence to these protocols will ensure the production of a high-purity compound and provide an unambiguous confirmation of its chemical structure, enabling its confident use in further research and development applications.
References
-
Chemsrc. 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5. [Link]
-
Adeel-Sharif, H. M., et al. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 449-55. [Link]
-
SpectraBase. 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ChemAnalyst. Understanding the Properties and Applications of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. [Link]
-
Kianfar, A. H., et al. (2010). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry, 22(8), 6159-6167. [Link]
-
LookChem. 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS 3382-63-6. [Link]
-
Novelty Journals. (2017). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. International Journal of Novel Research in Engineering and Science, 4(1), 1-5. [Link]
-
International Journal of Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. IJRSR, 9(5), 26861-26864. [Link]
-
ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]
-
Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 720254, 4-[[(4-Fluorophenyl)imino]methyl]phenol. [Link]
-
Al-Nuri, I. J., et al. (2013). Study of Charge-Transfer Complexes of Salicylideneanilines with Eu(fod)3 in Carbon Tetrachloride by UV Spectroscopy. Journal of Applicable Chemistry, 2(1), 59-67. [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. [Link]
-
ResearchGate. UV absorption spectra of salicylidene-4-chloroaniline (2.10–4M) in 60% ethanol–water at different PH values. [Link]
-
ResearchGate. UV absorption spectra of salicylidene-2-nitroaniline (2.10−4M) in 60%.... [Link]
-
Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. [Link]
-
ResearchGate. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. [Link]
-
NIST. Phenol, 2-fluoro- in the NIST WebBook. [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, Engineering and Health, 210-215. [Link]
-
ResearchGate. FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). [Link]
-
MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(1), 103. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
NIST. Phenol, 2,4-dimethyl- in the NIST WebBook. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
Sources
- 1. saudijournals.com [saudijournals.com]
- 2. recentscientific.com [recentscientific.com]
- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. jocpr.com [jocpr.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-[[(4-Fluorophenyl)imino]methyl]phenol | C13H10FNO | CID 720254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Elemental analysis: operation & applications - Elementar [elementar.com]
- 13. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
